

Application Note: Creating Functionalized Lipid Bilayers with 18:1 Caproylamine PE

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Compound of Interest

Compound Name: 18:1 Caproylamine PE

Cat. No.: B1502578

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Introduction

Functionalized lipid bilayers are indispensable tools in drug delivery, biosensor development, and fundamental cell membrane research. They provide a versatile platform for mimicking biological surfaces and immobilizing a wide array of molecules. **18:1 Caproylamine PE** (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) is an amine-functionalized phospholipid that serves as a powerful component for creating these active surfaces.^{[1][2]} It incorporates two oleic acid tails, providing fluidity, and a primary amine on the headgroup, which acts as a chemical handle for covalent modification.^{[1][3]}

This primary amine is readily accessible for reaction with various amine-reactive crosslinkers, most notably N-hydroxysuccinimide (NHS) esters.^{[4][5]} This reaction forms a stable, covalent amide bond, allowing for the straightforward attachment of proteins, peptides, antibodies, nucleic acids, and small molecules to the bilayer surface.^{[4][6]} The inclusion of **18:1 Caproylamine PE** in liposomes or planar lipid bilayers is particularly useful for applications in targeted drug delivery, where targeting ligands can be conjugated to the liposome surface, and in the creation of biocompatible sensor surfaces.^{[7][8]}

Principle of Functionalization

The functionalization of bilayers containing **18:1 Caproylamine PE** is based on a well-established bioconjugation chemistry. The primary amine ($-NH_2$) on the caproyl group of the

lipid headgroup acts as a nucleophile. It attacks the carbonyl carbon of an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction is a nucleophilic acyl substitution that results in the formation of a highly stable amide bond and the release of the NHS leaving group.[4][5]

The reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[4][9] Buffers that do not contain primary amines, such as phosphate, borate, or HEPES, are required to prevent competition with the desired reaction.[4]

Experimental Protocols

Protocol 1: Formation of Amine-Functionalized Unilamellar Vesicles

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) incorporating **18:1 Caproylamine PE** using the lipid film hydration and extrusion method. These vesicles can then be used for subsequent functionalization or to form planar supported lipid bilayers (SLBs).

Materials:

- Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
- **18:1 Caproylamine PE**
- Chloroform
- Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Nitrogen or Argon gas stream
- Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- **Lipid Mixture Preparation:** In a clean glass vial, combine the primary lipid and **18:1 Caproylamine PE** in chloroform at the desired molar ratio (e.g., 95:5).
- **Film Formation:** Transfer the lipid solution to a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
- **Drying:** Further dry the film under a gentle stream of nitrogen or argon gas for at least 1 hour, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** Add the pre-warmed (above the lipid phase transition temperature) Hydration Buffer to the flask to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).
- **Vesicle Formation:** Hydrate the lipid film by vortexing the flask for 15-30 minutes. The solution will become milky, indicating the formation of Multilamellar Vesicles (MLVs).
- **Extrusion:** Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
- **Size Homogenization:** Pass the MLV suspension through the extruder 11-21 times. This process yields a translucent solution of LUVs with a defined size.
- **Storage:** Store the resulting amine-functionalized LUVs at 4°C. For long-term storage, it is recommended to use them within a few days.

Protocol 2: Covalent Conjugation of NHS-Ester Molecules to Vesicles

This protocol details the method for conjugating an NHS-ester activated molecule (e.g., fluorescent dye, biotin-NHS, or peptide-NHS) to the surface of the pre-formed amine-functionalized vesicles.

Materials:

- Amine-functionalized LUVs (from Protocol 1)
- NHS-ester activated molecule of interest

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.3). Note: Avoid amine-containing buffers like Tris.[\[10\]](#)
- Quenching Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette for purification.

Procedure:

- Reagent Preparation:
 - Dilute the amine-functionalized LUVs in the Reaction Buffer.
 - Prepare a fresh stock solution of the NHS-ester molecule in anhydrous DMSO (e.g., 10 mM).
- Conjugation Reaction:
 - Add the NHS-ester stock solution to the LUV suspension while gently vortexing. The molar ratio of NHS-ester to **18:1 Caproylamine PE** should be optimized but can start in the range of 5:1 to 20:1.[\[6\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
- Quenching:
 - Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining NHS-esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification:

- Remove the unreacted NHS-ester and byproducts by passing the vesicle suspension through a size-exclusion chromatography column, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).
- Alternatively, purify the functionalized vesicles via dialysis against the storage buffer.
- Characterization: Confirm successful conjugation using an appropriate method, such as fluorescence spectroscopy for a fluorescent label or a binding assay (e.g., with streptavidin) for a biotin label.

Data Presentation

Quantitative data should be organized for clarity and comparison. Below are example tables for experimental design and hypothetical results.

Table 1: Lipid Composition for Vesicle Formulation

Lipid Component	Molar Percentage (%)	Stock Concentration	Volume for 10 μ mol Total Lipid
DOPC	95	10 mg/mL in Chloroform	1.22 mL
18:1 Caproylamine PE	5	10 mg/mL in Chloroform	52.4 μ L

Table 2: Recommended Conditions for NHS-Ester Conjugation

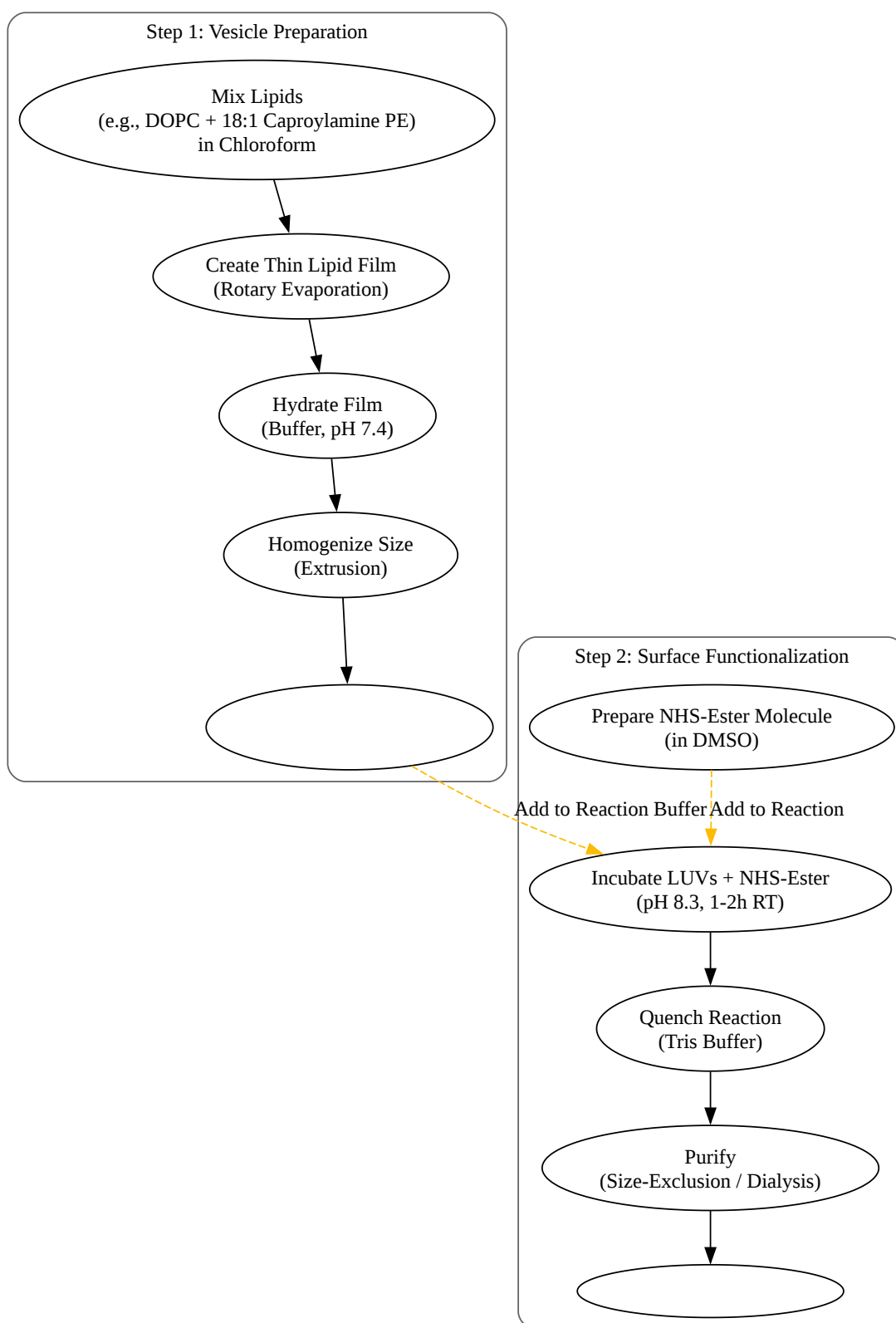
Parameter	Recommended Range	Notes
pH	7.2 - 8.5	Optimal pH for deprotonated primary amines.[4][11]
Buffer System	HEPES, Borate, Phosphate	Must be free of primary amines.[4]
Temperature	4°C - Room Temperature	Room temperature is sufficient for most reactions.[4]
Reaction Time	30 minutes - 4 hours	Monitor reaction progress if possible.[4]
Molar Ratio (NHS:Amine)	5:1 - 50:1	Must be optimized for each specific molecule.

Table 3: Example Quantitative Data - Effect of Molar Ratio on Surface Fluorescence

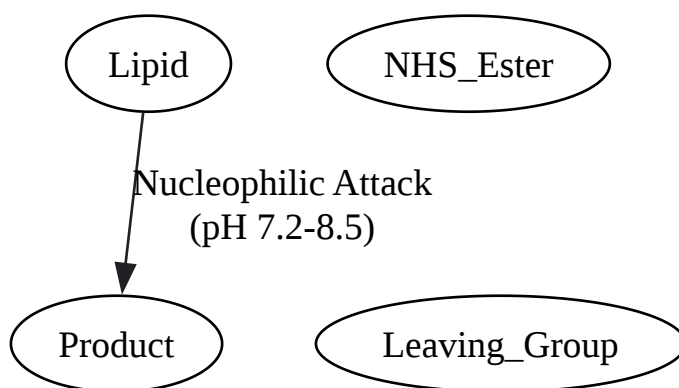
(This is hypothetical data for illustrative purposes)

Molar Ratio (NHS-dye:Amine-lipid)	Mean Fluorescence Intensity (a.u.)	Standard Deviation	Conjugation Efficiency (%)
5:1	15,430	850	35
10:1	28,910	1,230	65
20:1	45,200	2,100	88
50:1	46,150	2,500	90

Visualizations



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